molecular formula C23H15N3O5S B2642647 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 393837-55-3

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2642647
CAS No.: 393837-55-3
M. Wt: 445.45
InChI Key: XACOYOSFDAEHMI-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that combines several functional groups, including a pyrrolidinone, a chromenone, and a thiazole moiety

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the chromenone and thiazole intermediates, followed by their coupling with the pyrrolidinone derivative under specific conditions. Solvent-controlled two-step one-pot syntheses have been reported, utilizing terminal carbonyl alkynes and various reagents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form different derivatives.

    Reduction: The pyrrolidinone ring can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety can yield various quinone derivatives, while reduction of the pyrrolidinone ring can produce different amine derivatives.

Mechanism of Action

The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is believed to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction disrupts the normal function of these channels, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5S/c27-19-8-9-20(28)26(19)15-6-3-5-14(10-15)21(29)25-23-24-17(12-32-23)16-11-13-4-1-2-7-18(13)31-22(16)30/h1-7,10-12H,8-9H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACOYOSFDAEHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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